REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]([CH:6]=O)=[C:4]([OH:12])[CH:3]=1.FC1[CH:21]=[C:20]([O:22]C)[CH:19]=C(O)C=1C=O.C(#N)C.[I-].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].ClCC(=O)C>>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:5]2[CH:6]=[C:19]([C:20](=[O:22])[CH3:21])[O:12][C:4]=2[CH:3]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=O)C(=C1)OC)O
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC(=C1)OC)O
|
Name
|
|
Quantity
|
49.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.903 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
cesium carbonate
|
Quantity
|
9.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2.395 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. for 1 h and 80° C. for another hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
The reaction was left overnight at r.t.
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered over a small pad of silica
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate (approx 500 mL)
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (ISCO, 120 g of silica with 100% toluene using UV at 315 nm
|
Type
|
TEMPERATURE
|
Details
|
polarity was increased over time up to 10% ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
The fractions were evaporated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a 7:1 mixture of the desired/undesired isomers which
|
Type
|
CUSTOM
|
Details
|
was recrystallized overnight with ethyl acetate
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |